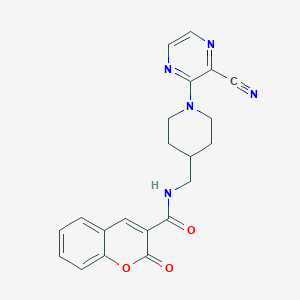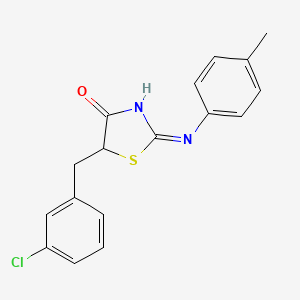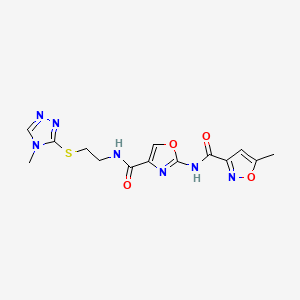
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as a piperazine ring and a thiophene ring, which are common in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific information, it’s difficult to predict its reactivity .Applications De Recherche Scientifique
Enantioselective Catalyst Development : A study by Wang et al. (2006) demonstrates the use of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, emphasizing the importance of the arene sulfonyl group for high enantioselectivity.
Hydrogen Bonding in Proton-Transfer Compounds : Research by Smith et al. (2011) explores the crystal structures and hydrogen-bonding patterns in proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine.
Antipsychotic Agent Synthesis : A study by Norman et al. (1996) involved synthesizing heterocyclic analogues of 1192U90 and evaluating them as potential antipsychotic agents, assessing their in vitro binding to dopamine and serotonin receptors.
Insecticidal Agents Synthesis : Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds, including those incorporating a sulfonamide-bearing thiazole moiety, and investigated their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Co-Crystal and Salt Synthesis in Crystal Engineering : Elacqua et al. (2013) applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, using pyridines as molecular building blocks to disrupt the hydrogen-bonded dimer within sulfa drug crystals (Elacqua et al., 2013).
Antibacterial Agent Synthesis : Matsumoto and Minami (1975) described the preparation and antibacterial activity of a series of pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives, noting their efficacy against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Anticancer Activity of Novel Carboxamides : Szafrański and Sławiński (2015) synthesized a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity, noting the potential of these compounds in treating leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Antimicrobial Activity of Pyridine Derivatives : Patel and Agravat (2009) synthesized a series of new pyridine derivatives and screened them for antimicrobial activity, finding significant antibacterial efficacy (Patel & Agravat, 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are the Phenylalanine–tRNA ligase alpha and beta subunits . These enzymes play a crucial role in protein synthesis by attaching phenylalanine to its corresponding tRNA, which is then used in the ribosome to incorporate phenylalanine into growing peptide chains .
Mode of Action
The compound interacts with its targets, potentially inhibiting their function . This interaction could lead to a disruption in protein synthesis, affecting the growth and survival of the organism . .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway , specifically the process of tRNA aminoacylation . By inhibiting the Phenylalanine–tRNA ligase, the compound disrupts this pathway, potentially leading to a decrease in protein synthesis and thus affecting the growth and survival of the organism .
Result of Action
The result of the compound’s action is a potential decrease in protein synthesis, which could lead to a disruption in the growth and survival of the organism . .
Propriétés
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCVUQWIMAZZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)
![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
amine hydrochloride](/img/structure/B2783471.png)
![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)

![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)
